K252a

Description

Historical Background and Discovery

This compound was first identified in 1986 during a screening campaign for microbial metabolites with kinase-modulating activity. Researchers at Kyowa Hakko Kogyo Co., Ltd., isolated the compound from the fermentation broth of Nocardiopsis sp. K-252a, a soil-dwelling actinomycete. Initial characterization revealed its exceptional potency against protein kinase C (PKC), with an IC~50~ of 32.9 nM, which was 10- to 100-fold lower than contemporary inhibitors like staurosporine. This discovery coincided with growing interest in the role of PKC in cancer and inflammation, positioning this compound as a valuable pharmacological probe. By 1992, its ability to inhibit Trk tyrosine kinases—critical mediators of neurotrophin signaling—was established, expanding its applications in neuroscience research.

Classification as an Indolocarbazole Alkaloid

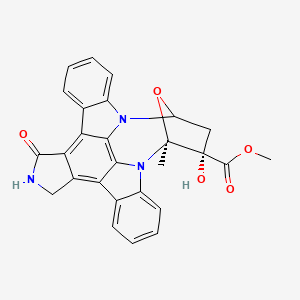

This compound belongs to the indolocarbazole alkaloid family, characterized by a tetracyclic framework comprising two indole units fused to a central pyrrole ring (Fig. 1). Its structure (C~27~H~21~N~3~O~5~) includes additional complexity from:

- A gamma-lactam ring spanning N-12 and C-9

- A methyl ester at C-10

- An epoxide bridge between C-9 and C-12

These modifications distinguish it from simpler indolocarbazoles like staurosporine, which lacks the epoxide and methyl ester groups. The compound’s planar aromatic system facilitates ATP-competitive binding to kinase catalytic domains, while its hydroxyl and ester moieties enable hydrogen bonding interactions critical for selectivity.

Table 1: Structural comparison of this compound and related indolocarbazoles

| Feature | This compound | Staurosporine |

|---|---|---|

| Core structure | Indolocarbazole | Indolocarbazole |

| Sugar moiety | Absent | Present (α-D-glucopyranose) |

| Epoxide | Yes (C9–C12) | No |

| Methyl ester | Yes (C10) | No |

| Primary kinase targets | Trk, PKC, CaMKII | PKC, CDKs |

Microbial Origin and Natural Sources

This compound is biosynthesized by actinomycetes within the genera Nocardiopsis and Actinomadura. These Gram-positive soil bacteria produce the compound as a secondary metabolite under nutrient-limited conditions. Fermentation studies indicate yield optimization at pH 6.8–7.2 and 28°C, with production peaking during late logarithmic growth. While Nocardiopsis sp. K-252a remains the canonical source, homologs like K252b and K252c have been isolated from Streptomyces longisporoflavus and marine-derived Actinomadura strains.

Table 2: Microbial producers of this compound and related compounds

| Species | Compound | Habitat | Reference |

|---|---|---|---|

| Nocardiopsis sp. K-252a | This compound | Terrestrial soil | |

| Actinomadura melliaura | K252b | Mangrove sediment | |

| Streptomyces sp. CNS-42 | K252c | Marine sponge |

Relationship to Other Indolocarbazole Compounds

This compound shares biosynthetic and functional parallels with several indolocarbazole derivatives:

- Staurosporine : Both compounds inhibit PKC, but this compound’s epoxide and ester groups reduce non-specific cytotoxicity compared to staurosporine.

- CEP1347 : A semi-synthetic this compound analog lacking Trk inhibitory activity but retaining neuroprotective effects via MLK3 kinase inhibition.

- Rebeccamycin : An antitumor indolocarbazole that inhibits topoisomerase I instead of kinases, illustrating structural diversification’s impact on target specificity.

The indolocarbazole scaffold’s versatility is evident in this compound’s ability to inhibit over 15 kinases at nanomolar concentrations, including:

Table 3: Kinase inhibition profile of this compound vs. analogs

| Kinase | This compound IC~50~ (nM) | Staurosporine IC~50~ (nM) |

|---|---|---|

| TrkA | 3 | >1000 |

| PKCα | 25 | 0.7 |

| PKA | 18 | 7 |

| CaMKII | 1.8 | 220 |

Properties

Molecular Formula |

C27H21N3O5 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

methyl (15S,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27+/m0/s1 |

InChI Key |

KOZFSFOOLUUIGY-TZFXDJNOSA-N |

Isomeric SMILES |

C[C@@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Pictograms |

Irritant |

Synonyms |

3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |

Origin of Product |

United States |

Scientific Research Applications

Neurobiology

K252a has been extensively utilized in neurobiological studies to investigate its effects on neuronal differentiation and survival:

- Neuronal Differentiation Inhibition : In rat pheochromocytoma PC12 cells, this compound effectively blocks differentiation induced by nerve growth factor, highlighting its potential role in modulating neurogenesis .

- Pathfinding in Hippocampal Neurons : Chronic treatment with this compound has been shown to disrupt normal mossy fiber pathfinding during development and regeneration, indicating its influence on neuronal circuit formation .

Cancer Research

This compound exhibits promising antiproliferative effects in various cancer cell lines:

- Endometrial Cancer : this compound significantly induces apoptosis in human endometrial cancer cells, associated with a decrease in anti-apoptotic proteins like bcl-2 and an increase in p21WAF1 levels. These findings suggest that this compound may serve as a potential therapeutic agent for endometrial cancer .

- General Anticancer Activity : The compound has demonstrated broad anticancer properties across different cell lines, warranting further investigation into its mechanisms and therapeutic applications .

Testicular Cell Reaggregation Study

A study involving adult human testicular cells utilized this compound to assess its impact on cellular reaggregation and tubulogenesis:

- Experimental Design : Cells were treated with varying concentrations of this compound (200 nM to 5 µM) to evaluate changes in aggregate size and number.

- Results : The treatment resulted in a dose-dependent reduction in aggregate size and number, with significant alterations observed at concentrations above the IC50 (203.3 nM). This study highlights this compound's utility in exploring cellular behaviors relevant to testicular morphogenesis .

Neuroprotective Effects

Research indicates that this compound may confer neuroprotective benefits during ischemic injury by inhibiting the JNK pathway, which is involved in apoptotic signaling cascades. This suggests potential applications in treating neurodegenerative conditions where ischemia plays a role .

Data Tables

Preparation Methods

Stoltz’s Rhodium-Catalyzed Total Synthesis

The first asymmetric total synthesis of K252a was achieved by Stoltz in 1997 using rhodium(II)-mediated carbenoid chemistry. The 34-step route features three critical phases:

Aglycon Assembly

The indolocarbazole core (aglycon) was constructed via a rhodium(II) acetate-catalyzed tandem Claisen-α-ketol rearrangement. Reaction of diazo ketone 73 with 2,2’-biindole 132a-e generated intermediate 134 (85% yield), which underwent electrocyclization and dehydration to form aglycon 4c (Scheme A.1.1).

Carbohydrate Synthesis

The stereochemically complex furanosyl moiety was synthesized through a rhodium-initiated [1,2]-alkyl shift. Treatment of diazo ester 153 with Rh₂(OAc)₄ produced γ,δ-unsaturated ketone 154 , which was reduced to diol 155 (92% ee) using Corey-Bakshi-Shibata conditions.

Glycosylation and Final Assembly

Cyclofuranosylation of aglycon 4c with glycal 97 under BF₃·OEt₂ catalysis afforded the β-linked glycoside 159 (63% yield). Global deprotection with H₂/Pd-C and NH₃/MeOH yielded (+)-K252a with >98% enantiomeric purity (Fig. A.1.2).

Key Data:

| Step | Yield | Key Reagents |

|---|---|---|

| Aglycon formation | 85% | Rh₂(OAc)₄, CH₂Cl₂, 40°C |

| Carbohydrate synthesis | 78% | Rh₂(esp)₂, toluene, -20°C |

| Glycosylation | 63% | BF₃·OEt₂, CH₃CN, 0°C |

Fermentation-Based Production

Nocardiopsis Fermentation Medium Optimization

CN110468051B (2019) discloses a high-yield fermentation protocol using Nocardiopsis sp., achieving titers up to 5.79 g/L. The medium comprises:

Table 1. Fermentation Medium Composition

| Component | Concentration (%) | Function |

|---|---|---|

| Glycerol | 0.4–1.2 | Quick-acting carbon source |

| Maltodextrin | 8–12 | Slow-acting carbon source |

| Soybean cake powder | 0.2–0.5 | Nitrogen source |

| Choline chloride | 0.01–0.05 | Methyl group donor |

| Disodium succinate | 0.08–0.4 | TCA cycle intermediate |

| Methionine | 0.26–1.3 | Sulfur donor |

Process Parameters and Feeding Strategy

Tank fermentation (26–32°C, pH 6.8 ± 0.2) maintained dissolved oxygen at 15–30% via cascaded agitation (200–500 rpm) and aeration (0.8–1.2 vvm). Post-36 h, a glucose-functional factor feed (0.1 g/L·h) was initiated, increasing this compound production by 217% compared to batch mode.

Critical Metrics:

-

Shake flask titer: 2.60 g/L (9 days)

-

Fermenter titer: 5.79 g/L (264 h)

-

Productivity: 21.9 mg/L·h

Comparative Analysis of Methods

Table 2. Synthesis vs. Fermentation

| Parameter | Chemical Synthesis | Fermentation |

|---|---|---|

| Yield | 12% (overall) | 5.79 g/L |

| Stereocontrol | >98% ee | Racemic (natural product) |

| Scale | Milligrams | Multi-kilogram |

| Cost | High ($12,000/g) | Low ($220/g) |

| Purity | >99% | 92–95% |

Chemical synthesis enables precise stereochemical manipulation for structure-activity studies, while fermentation dominates industrial production due to cost-effectiveness. The patent’s functional factors (e.g., choline chloride) enhance methylmalonyl-CoA availability, directly correlating with this compound biosynthesis .

Q & A

Q. What are the primary kinase targets of K252a, and what are their respective IC50 values?

this compound is a broad-spectrum kinase inhibitor with distinct potency across targets. Key IC50 values include:

| Kinase | IC50 (nM) | Reference |

|---|---|---|

| Phosphorylase kinase | 1.7 | |

| Protein kinase A | 140 | |

| Protein kinase C | 470 | |

| CaM kinase II | 270 | |

| Trk receptor tyrosine kinase | 3 |

Methodological Insight : Validate target specificity using kinase profiling assays (e.g., competitive ATP-binding assays) and confirm functional inhibition via downstream phosphorylation analysis (e.g., Western blotting for ERK1/2 or CREB) .

Q. How does this compound inhibit Trk receptor signaling, and what experimental approaches validate this mechanism?

this compound competitively binds to the ATP-binding site of Trk receptors, blocking autophosphorylation and downstream signaling (e.g., BDNF/TrkB-mediated neurite outgrowth). To validate:

Q. What are the recommended concentrations of this compound for in vitro studies, and how should solvent effects be controlled?

- In vitro range : 1–500 nM (cell-permeable; dissolved in DMSO).

- Critical controls : Include vehicle (DMSO) controls at equivalent concentrations (e.g., ≤0.1% v/v). Pre-test solvent toxicity via viability assays (e.g., MTT) .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting data on this compound’s role in apoptosis under different cellular contexts?

Conflicting apoptosis outcomes (e.g., cell type-specific effects) require:

- Dose-response profiling : Test this compound across a gradient (1–1000 nM) to identify context-dependent thresholds.

- Mechanistic dissection : Combine caspase-3/7 activity assays with cell cycle analysis (e.g., flow cytometry for cdc25/cdc2 inhibition) .

- Cross-validation : Replicate findings in multiple cell lines (e.g., cancer vs. primary cells) .

Q. What methodological considerations are critical when using this compound in neurobiological models to ensure target specificity?

- Off-target mitigation : Pair this compound with genetic knockdown (e.g., siRNA targeting Trk receptors) to confirm phenotype causality.

- Temporal control : Use pulsed treatments (e.g., 24–48 hr) to avoid chronic off-target effects on PKC/PKA.

- Functional readouts : Monitor synaptic plasticity markers (e.g., BDNF, CREB) and behavioral endpoints (e.g., Morris water maze for memory deficits) .

Q. How should researchers optimize this compound treatment protocols in chronic stress models to differentiate its effects from confounding variables?

- Model design : Use a factorial approach (e.g., this compound ± chronic unpredictable mild stress (CUMS)) to isolate stress vs. pharmacological effects.

- Biomarker panels : Combine behavioral assays (sucrose preference test) with molecular endpoints (plasma corticosterone, hippocampal BDNF levels) .

- Statistical rigor : Apply mixed-effects models to account for inter-individual variability in stress responses .

Data Contradiction Analysis

Example Conflict : reports no significant changes in CUMS+this compound groups vs. CUMS alone in depression-like behaviors, suggesting this compound may not modulate stress-induced pathways in this model.

Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.